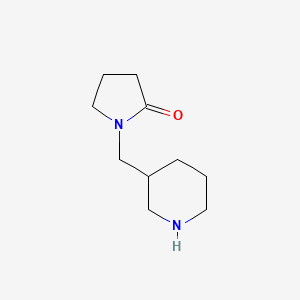

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

描述

Significance of Piperidine (B6355638) and Pyrrolidine (B122466) Scaffolds in Drug Design

The utility of piperidine and pyrrolidine rings in drug design stems from their unique structural and physicochemical characteristics. These scaffolds provide a three-dimensional framework that can be strategically decorated with various functional groups to optimize interactions with biological targets.

The sp3-hybridized nature of the carbon atoms in piperidine and pyrrolidine rings results in non-planar, three-dimensional structures. nih.govnih.gov This contrasts with flat, aromatic systems and allows for a more thorough exploration of the pharmacophore space, which is the three-dimensional arrangement of functional groups necessary for biological activity. nih.govacs.org The introduction of these sp3-rich scaffolds can lead to novel molecular shapes and improved interactions with the complex topographies of protein binding sites. rsc.org

The non-planar nature of piperidine and pyrrolidine rings allows for the introduction of multiple stereocenters. nih.govnih.gov The specific stereochemistry of a molecule can have a profound impact on its biological activity, as different enantiomers or diastereomers can exhibit distinct binding affinities and pharmacological effects. thieme-connect.com The ability to control the stereochemistry of substituents on these rings is a powerful tool in the optimization of drug candidates. researchgate.netnih.gov

Saturated five- and six-membered rings are not rigid structures. Pyrrolidine rings, for instance, undergo a phenomenon known as pseudorotation, where the ring rapidly interconverts between various "envelope" and "twist" conformations. nih.govresearchgate.net This flexibility allows the molecule to adapt its shape to fit optimally within a binding pocket, enhancing its three-dimensional coverage and potential for strong target engagement. nih.gov

| Property | Influence of Piperidine/Pyrrolidine Scaffolds | Relevance to Drug-Likeness |

|---|---|---|

| Aqueous Solubility | The basic nitrogen atom can be protonated, increasing solubility. | Essential for absorption and distribution in the body. |

| Lipophilicity (LogP) | Can be modulated by the addition of substituents to the ring. | Impacts membrane permeability, protein binding, and metabolism. |

| Metabolic Stability | Saturated rings can be more resistant to certain metabolic pathways compared to aromatic systems. | Contributes to a longer duration of action in the body. |

| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor, and N-H protons as donors. | Crucial for target binding and influencing solubility. |

The three-dimensional structure and the ability to introduce diverse functional groups with specific stereochemistry allow for the precise tuning of a molecule's interaction with its biological target. thieme-connect.comresearchgate.net This can lead to enhanced binding affinity and improved selectivity for the desired target over other proteins, which is critical for minimizing off-target effects and improving the safety profile of a drug. nih.gov

Overview of Bioactive Pyrrolidine-2-one Derivatives

The pyrrolidin-2-one, or γ-lactam, is a five-membered heterocyclic motif that is also a key structural component in a variety of biologically active compounds. researchgate.net This scaffold is present in natural products and synthetic molecules with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net The versatility of the pyrrolidin-2-one ring allows for chemical modifications at various positions, enabling the development of derivatives with tailored biological activities. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

1-(piperidin-3-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-4-2-6-12(10)8-9-3-1-5-11-7-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQLQOFVZKTDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405685 | |

| Record name | 1-(piperidin-3-ylmethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876709-32-9 | |

| Record name | 1-(piperidin-3-ylmethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Pyrrolidin-2-one Synthesis

Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the pyrrolidin-2-one core. These methods typically involve the formation of a key carbon-nitrogen bond to close the five-membered ring.

A direct and efficient one-pot synthesis of polyhydroxylated pyrrolidin-2-ones has been developed utilizing erythruronolactone as a starting material. researchgate.net This method involves the reaction of erythruronolactone with various primary amines, leading to the formation of the corresponding N-substituted pyrrolidin-2-one derivatives in good yields. The process is concise and provides an accessible route to these compounds, which are valuable as iminosugar mimics. researchgate.net

The reaction proceeds by the opening of the lactone ring by the amine, followed by intramolecular cyclization to form the γ-lactam. The use of different amines allows for the introduction of various substituents on the nitrogen atom of the pyrrolidinone ring. researchgate.net

Table 1: Synthesis of Protected Polyhydroxylated Pyrrolidinone Iminosugars from Erythruronolactone

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | (3R,4R)-1-benzyl-3,4-bis(benzyloxy)pyrrolidin-2-one | 72 |

| 2 | Allylamine | (3R,4R)-1-allyl-3,4-bis(benzyloxy)pyrrolidin-2-one | 65 |

| 3 | Ethanolamine | (3R,4R)-3,4-bis(benzyloxy)-1-(2-hydroxyethyl)pyrrolidin-2-one | 68 |

Data sourced from a study on the one-pot synthesis of pyrrolidin-2-ones. researchgate.net

Intramolecular cyclization is a powerful strategy for constructing the pyrrolidinone ring from linear precursors. researchgate.net This approach is featured in numerous syntheses of natural products and pharmaceuticals. nih.gov The key step involves the formation of a C-N bond within a single molecule, often triggered by a specific set of reagents or catalysts. These reactions can be designed to control stereochemistry, which is crucial for the synthesis of optically pure compounds. nih.gov

Various functional groups can be utilized to facilitate the cyclization. For instance, the intramolecular cyclization of N-sulfonyl alkenyl amides can be catalyzed by iridium/chiral diene complexes to produce 2-pyrrolidone derivatives with high enantioselectivity. researchgate.net Another approach involves the intramolecular reaction of an azide (B81097) with an in situ generated chloroborane, which, after hydrolysis, yields the corresponding pyrrolidine (B122466). rsc.org These methods highlight the versatility of intramolecular cyclization in preparing a wide range of substituted pyrrolidinones. researchgate.netnih.gov

A novel and innovative method for synthesizing pyrrolidin-2-ones involves the oxidative ring contraction of readily available N-substituted piperidine (B6355638) derivatives. rsc.orgrsc.orgresearchgate.net This strategy represents a significant advancement, as it allows for the direct and selective formation of the γ-lactam core from a six-membered ring precursor. rsc.org The reaction is typically promoted by a copper salt and utilizes an oxidant to facilitate the cascade process. rsc.org

This transformation is noteworthy for its ability to selectively yield either pyrrolidin-2-ones or 3-iodopyrroles from the same starting materials, with the outcome being tunable by the choice of reaction conditions. rsc.orgrsc.orgresearchgate.net

Cyclization Reactions

Selective Synthesis via Ring Contraction of N-Substituted Piperidines

Domino Processes Involving Pyrrolidine-2-carbaldehyde (B1623420) Intermediates

The mechanism for the ring contraction of N-substituted piperidines into pyrrolidin-2-ones is believed to proceed through a domino process. rsc.orgrsc.orgresearchgate.net A key step in this cascade is the in situ formation of a pyrrolidine-2-carbaldehyde intermediate. This intermediate is then further oxidized to a carboxylic acid. Subsequent decarboxylation and ipso-oxidation lead to the final pyrrolidin-2-one product. rsc.orgrsc.org This multi-step sequence occurs in a single pot, making it an efficient synthetic operation. rsc.org

Role of Oxidants and Additives in Selectivity Tuning

The selectivity of the reaction, determining whether the product is a pyrrolidin-2-one or a 3-iodopyrrole, is critically dependent on the specific oxidant and additives used. rsc.orgrsc.orgresearchgate.net For the synthesis of pyrrolidin-2-ones, the combination of Oxone as the oxidant and potassium iodide (KI) as an additive has been found to be effective. In contrast, when iodine is used as the oxidant in the presence of an additive like 4-(Dimethylamino)pyridine (DMAP), the reaction pathway is diverted to selectively produce 3-iodopyrroles. rsc.org This tunable selectivity provides a powerful tool for chemists, allowing access to different heterocyclic scaffolds from a common precursor simply by modifying the reaction cocktail. rsc.org

Table 2: Selective Synthesis of Pyrrolidin-2-ones vs. 3-Iodopyrroles from N-Arylpiperidines

| Starting Material (N-Arylpiperidine) | Product Type | Oxidant | Additive | Yield (%) |

| N-Phenylpiperidine | Pyrrolidin-2-one | Oxone | KI | 85 |

| N-(4-Methoxyphenyl)piperidine | Pyrrolidin-2-one | Oxone | KI | 81 |

| N-(4-Chlorophenyl)piperidine | Pyrrolidin-2-one | Oxone | KI | 75 |

| N-Phenylpiperidine | 3-Iodopyrrole | I2 | DMAP | 82 |

| N-(4-Methoxyphenyl)piperidine | 3-Iodopyrrole | I2 | DMAP | 78 |

Data adapted from research on the selective ring contraction of piperidine derivatives. rsc.org

Pyrrolidine Ring Formation

The pyrrolidine ring, a ubiquitous feature in many biologically active compounds, can be synthesized through several robust methods. researchgate.net These approaches offer access to a wide range of substituted pyrrolidines, often with a high degree of stereochemical control.

A primary method for constructing the five-membered pyrrolidine ring is the 1,3-dipolar cycloaddition. nih.gov This reaction involves a 1,3-dipole, such as a nitrone, azide, or azomethine ylide, reacting with a dipolarophile, typically an olefin, to form a five-membered heterocycle. nih.govdiva-portal.org The versatility of this method allows for the synthesis of diverse pyrrolidine structures. rsc.org

Azomethine ylides are particularly common 1,3-dipoles for this purpose. nih.gov They can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde, and then trapped by an olefin to yield the pyrrolidine ring. researchgate.net For instance, the reaction between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and methyl acrylate (B77674) in the presence of trifluoroacetic acid (TFA) is a known route to synthesize pyrrolidine nuclei. nih.gov This approach is foundational for creating highly substituted pyrrolidines, which are analogs of the amino acid proline. researchgate.net

The reaction's regio- and stereoselectivity are influenced by the nature of both the dipole and the dipolarophile. nih.gov Research has also focused on developing catalytic asymmetric versions of this cycloaddition to produce enantiomerically enriched pyrrolidines, which are crucial for pharmaceutical applications. rsc.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Azomethine Ylide | Alkenyl Dipolarophiles | Varies (e.g., acid catalysis) | Substituted Pyrrolidines |

| Nitrone | Olefin | Thermal or Catalytic | Isoxazolidines (precursors to pyrrolidines) |

Aminocyclization provides a direct and efficient pathway for the formation of pyrrolidine rings. This strategy typically involves the intramolecular cyclization of an amino group onto an electrophilic center within the same molecule. A notable method involves the bromination of an isolated double bond in a suitable precursor, followed by an intramolecular aminocyclization, which is a highly stereoselective process. rsc.orgrsc.org This one-pot reaction combines two distinct transformations: the initial addition of bromine to form a dibromide intermediate, which then undergoes cyclization in the presence of a base like potassium carbonate. rsc.org This method is not only efficient but also versatile, allowing for the synthesis of various nitrogen-containing heterocycles. rsc.orgnih.gov

The synthesis of the pyrrolidine ring can be approached from two main starting points: modifying existing cyclic precursors or constructing the ring from linear, acyclic molecules. nih.govmdpi.comresearchgate.net

Cyclic Precursors: Commercially available and optically pure cyclic compounds, such as proline and 4-hydroxyproline, are common starting materials. mdpi.comresearchgate.net These precursors already contain the pyrrolidine scaffold, and synthesis involves the functionalization of this existing ring system. For example, the synthesis of various drugs starts with Boc-protected trans-4-hydroxy-L-proline, which is then chemically modified through steps like esterification and oxidation. mdpi.com

Acyclic Precursors: Alternatively, the pyrrolidine ring can be built from the ground up using acyclic starting materials. mdpi.comresearchgate.net This approach offers great flexibility in introducing various substituents onto the pyrrolidine ring. An example includes a synthetic route starting from a chiral Morita–Baylis–Hillman (MBH) adduct, which undergoes a sequence of reactions including ozonolysis, stereoselective ketone reduction, deprotection, and a final amidation reaction that results in cyclization to form the pyrrolidone ring. nih.gov

Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. These methods often involve the formation of carbon-nitrogen bonds under the control of a chiral ligand.

One such strategy is the palladium-catalyzed asymmetric carbenylative amination. This reaction couples N-tosylhydrazones with (E)-vinyl iodides that have a pendant amine group. rsc.org The process is thought to proceed through the generation of a palladium carbene, migratory insertion, and a subsequent intramolecular Tsuji-Trost-type allylic amination, yielding chiral 2-substituted pyrrolidines with high enantioselectivity. rsc.org

Another approach is the palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids. nih.gov Using a thioamide as a directing group and a chiral phosphoric acid as a ligand, this method allows for the direct functionalization of the α-methylene C–H bond of a pyrrolidine, affording α-arylated products with high enantiomeric ratios. nih.gov Furthermore, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, provides an effective route to various pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov

Table 2: Palladium-Catalyzed Methods for Chiral Pyrrolidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Ligand System | Key Features |

|---|---|---|---|

| Carbenylative Amination | N-Tosylhydrazone, (E)-vinyl iodide with amine | Pd/GF-Phos | Forms chiral 2-substituted pyrrolidines. rsc.org |

| α-C–H Arylation | Thioamide-derivatized amine, Aryl boronic acid | Pd(II)/Chiral Phosphoric Acid | Direct, enantioselective functionalization of α-C-H bonds. nih.gov |

| [3+2] Cycloaddition | Trimethylenemethane (TMM), Imine | Pd/Phosphoramidite Ligand | High yields and enantioselectivities for diverse pyrrolidines. nih.gov |

Synthetic Routes to Piperidine Scaffolds Relevant to 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

The piperidine ring is another critical structural motif in pharmaceuticals. mdpi.com Its synthesis can be achieved through various cyclization strategies, providing access to the substituted piperidine core needed for the target molecule.

Intramolecular cyclization is a cornerstone for synthesizing piperidine rings. These methods involve a substrate that contains a nitrogen source (like an amine) and another reactive site, leading to the formation of a new C-N or C-C bond to close the ring. nih.gov

A variety of approaches fall under this category, including:

Asymmetric Synthesis: Chiral ligands and catalysts are employed to achieve stereo- and regioselectivity. For example, the lithiation of N-Boc-N-(4-chlorobutyl)cinnamylamine with n-BuLi/sparteine leads to the formation of (S)-N-Boc-2-(trans-β-styryl)piperidine with good yield and enantiomeric ratio. acs.org

Metal-Catalyzed Cyclization: Transition metals, such as palladium, are widely used to catalyze intramolecular cyclizations. nih.gov For instance, a Pd-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org

Radical-Mediated Amine Cyclization: Radical cyclizations offer another route. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov

These strategies highlight the diverse toolkit available to synthetic chemists for constructing the piperidine scaffold, a key component in the synthesis of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxyproline |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |

| methyl acrylate |

| N-Boc-N-(4-chlorobutyl)cinnamylamine |

| (S)-N-Boc-2-(trans-β-styryl)piperidine |

| Proline |

Intramolecular Cyclization Strategies

Asymmetric Synthesis

The creation of chiral piperidine derivatives is a significant area of research due to the prevalence of this structural motif in pharmaceuticals and natural products. digitellinc.com Asymmetric synthesis is crucial for producing enantiomerically pure compounds like this compound.

Key asymmetric approaches applicable to the synthesis of the substituted piperidine core include:

Use of the Chiral Pool : Amino acids are valuable and often inexpensive chiral starting materials for the asymmetric synthesis of piperidine alkaloids.

Chiral Catalysts : Enantioselective routes can be achieved using chiral catalysts. For instance, a highly enantioselective variant of the Kwon annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, yields functionalized piperidine derivatives with excellent stereoselectivity. acs.org

Chiral Auxiliaries : Chiral auxiliaries can be employed in the asymmetric formation or derivatization of the piperidine ring.

Chemo-enzymatic Methods : A combination of chemical synthesis and biocatalysis offers a powerful approach. For example, a chemo-enzymatic dearomatization of activated pyridines can prepare substituted piperidines with precise stereochemistry. nih.gov This involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov

Metal-Catalyzed Cyclization

Transition metal-catalyzed reactions are powerful tools for constructing heterocyclic rings like piperidine and pyrrolidinone. nih.govmdpi.com Various metals, including palladium, gold, nickel, and copper, have been employed to catalyze intramolecular cyclizations. nih.govmdpi.comacs.org

Palladium-Catalyzed Cyclization : Palladium catalysts are effective for the diastereoselective cyclization of aminoalkenes. For instance, Pd(II)-catalyzed cyclization has been used to create cis-2,6-disubstituted piperidin-3-ol scaffolds, which are key intermediates in the synthesis of alkaloids like (-)-iso-6-spectaline. nih.gov Liu et al. developed an enantioselective approach for the oxidative amination of non-activated alkenes to form substituted piperidines using a palladium catalyst with a pyridine-oxazoline ligand. nih.gov

Gold-Catalyzed Cyclization : Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to generate substituted piperidines. nih.gov

Nickel-Catalyzed Cyclization : The Zhou group demonstrated a highly enantioselective intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst and a chiral P-O ligand to prepare six-membered N-heterocycles. nih.gov

Electrophilic Cyclization

Electrophilic cyclization is a viable strategy for the formation of N-heterocyclic rings. nih.gov This method involves the activation of a double or triple bond within an acyclic precursor by an electrophile, which initiates a ring-closing reaction. For example, N-acyl-pyrrolidinium ions can undergo electrophilic cyclization to yield pyrrolo-tetrahydroisoquinolones and pyrrolo-benzazepinones. researchgate.net While specific examples for the direct synthesis of this compound are not detailed, the principle can be applied to a suitably functionalized aminoalkene or aminoalkyne precursor to form either the piperidine or pyrrolidinone ring.

Aza-Michael Reaction

The intramolecular aza-Michael reaction (IMAMR) is a powerful and straightforward method for synthesizing enantiomerically enriched nitrogen heterocycles, including piperidines and pyrrolidines. nih.govacs.orgrsc.org This reaction involves the intramolecular addition of an amine nucleophile to an activated double bond. nih.gov

Organocatalysis : Organocatalytic aza-Michael reactions can be used for the stereoselective synthesis of 2,6-disubstituted piperidines, yielding both cis and trans products with good to excellent stereoselectivity. acs.org The reaction can be promoted by a gem-disubstituent effect. acs.org

Biocatalysis : A biocatalytic strategy employing a transaminase (ω-TA)-mediated aza-Michael reaction allows for the highly enantioselective conversion of pro-chiral ketoenones into 2,6-disubstituted piperidines. acs.org

Tandem Reactions : Tandem reactions, such as a cross metathesis-intramolecular aza-Michael reaction between enones and unsaturated carbamates, can efficiently create β-amino carbonyl units, which are precursors to piperidine structures. organic-chemistry.org

Radical Cyclization Approaches

Radical cyclization offers a versatile method for the synthesis of nitrogen heterocycles under mild conditions. organicreactions.org These reactions often proceed with high regio- and stereoselectivity. iupac.org

Nitrogen-Centered Radicals : The cyclization of nitrogen-centered radicals, such as aminyl and amidyl radicals, is a powerful approach for synthesizing a wide variety of N-heterocycles. organicreactions.org These radicals can be generated through various methods, including stannane-based processes, single-electron transfer, and photoredox catalysis. organicreactions.org

Domino Reactions : Domino-type radical addition/cyclization reactions of oxime ethers can be used to form alkylated nitrogen-containing heterocycles like pyrrolidines and piperidines. iupac.org

Ynamide Cyclization : Ynamides bearing an N-iodopropyl chain can undergo smooth radical cyclization in the presence of tributyltin hydride and AIBN to produce substituted pyrrolidines and piperidines in a highly regio- and stereoselective manner. thieme-connect.com A notable approach involves a radical cascade cyclization through the addition to a nitrile, which can afford diverse N-polyheterocycles. acs.org

Alkylation and N-Alkylation Procedures

The final assembly of this compound would likely involve an alkylation step to connect the pre-formed piperidine and pyrrolidinone rings. This could be achieved either by alkylating the piperidine nitrogen or, more commonly, the pyrrolidinone nitrogen.

N-Alkylation of Pyrrolidin-2-one: The nitrogen atom of the pyrrolidin-2-one ring can be readily alkylated. A general procedure involves deprotonation of the lactam with a strong base to form the N-anion, followed by reaction with an appropriate alkyl halide. tandfonline.com For instance, this compound could be synthesized by reacting the sodium or lithium salt of pyrrolidin-2-one with a 3-(halomethyl)piperidine derivative. The presence of an alkoxymethyl group at the C5 position of the pyrrolidinone ring has been shown to greatly facilitate the N-alkylation reaction, presumably by stabilizing the N-anion. tandfonline.com

Alkylation of Piperidine: Direct alkylation on the piperidine ring can be more complex. The Stork enamine alkylation is a classic method where enamines derived from piperidine are used as substrates. wikipedia.org Regioselective 3-alkylation of piperidine can be achieved by converting piperidine to Δ¹-piperideine, generating the enamide anion, and then reacting it with an alkyl halide. odu.edu N-alkylation of the piperidine nitrogen is a common reaction, typically performed by treating piperidine with an alkyl halide in the presence of a base like K₂CO₃ or NaH in a solvent such as DMF. researchgate.net

| Substrate 1 | Substrate 2 | Reagents/Conditions | Product | Reference |

| Pyrrolidin-2-one | 3-(Chloromethyl)piperidine | 1. NaH or PhLi 2. Reflux | This compound | tandfonline.com |

| Piperidine | Alkyl bromide/iodide | K₂CO₃, DMF, Room Temp. | N-Alkylpiperidine | researchgate.net |

| 5-(Alkoxymethyl)-2-pyrrolidinone | Alkyl halide | PhLi, Toluene, Reflux | N-Alkyl-5-(alkoxymethyl)-2-pyrrolidinone | tandfonline.com |

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its derivatives involves sophisticated chemical strategies that allow for the controlled assembly and modification of this heterocyclic system.

Reported Synthetic Pathways to the Core Structure

While a direct, single-step synthesis for this compound is not extensively documented, multicomponent reactions (MCRs) provide a powerful and efficient methodology for constructing analogous structures. The Ugi four-component reaction (U-4CR) stands out as a particularly effective approach for creating libraries of N-substituted pyrrolidinones tethered to other heterocyclic systems like piperidine. nih.gov

One such strategy employs a solid-phase synthesis approach, which is advantageous for generating diverse compound libraries. nih.gov This method utilizes resin-bound L-glutamic acid as a bifunctional component. The reaction proceeds by combining the polymer-supported glutamic acid, an amine (such as a piperidine derivative), a carbonyl compound, and an isocyanide in a one-pot reaction. This convergence allows for the rapid assembly of complex molecules with a high degree of diversity. The N-substituted pyrrolidinone scaffold is an attractive template in drug discovery due to its presence in molecules targeting a wide range of biological targets. nih.gov

Table 1: Ugi Four-Component Reaction for Synthesis of Piperidine-Tethered Pyrrolidinones

| Component | Role | Example |

|---|---|---|

| Amine | Provides the piperidine moiety | 3-Aminomethylpiperidine |

| Carboxylic Acid | Provides the pyrrolidinone backbone | Polymer-supported L-glutamic acid |

| Carbonyl Compound | Source of diversity | Various aldehydes or ketones |

| Isocyanide | Source of diversity | Benzyl isocyanide |

This interactive table outlines the components of the Ugi reaction used to synthesize the core structure.

Strategies for Derivatization at the Piperidine Moiety

The piperidine ring offers multiple sites for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Strategies for derivatization include cyclization reactions, reductions, and radical-mediated processes. mdpi.commdpi.com

A one-pot tandem protocol can be employed to construct a variety of N-substituted and C-substituted piperidines from halogenated amides. This method involves amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution under mild, metal-free conditions. mdpi.com Further derivatization can be achieved through various cyclization reactions, such as the oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes, which introduces functionality during ring formation. mdpi.com Radical-mediated C-H amination and cyclization, facilitated by electrolysis or copper catalysis, provide another route to substituted piperidines. mdpi.com For introducing specific functional groups, nickel-catalyzed enantioselective reductive cyclization of N-alkynones can be used to install chiral tertiary alcohols onto the piperidine ring. researchgate.net

Table 2: Selected Methods for Piperidine Derivatization

| Method | Reagents/Catalysts | Type of Derivatization |

|---|---|---|

| Tandem Amide Activation/Cyclization | 2-Fluoropyridine, Tf₂O, NaBH₄ | N- and C-substitution |

| Oxidative Amination | Gold(I) or Palladium(II) catalysts | C-substitution with functionalization |

| Radical C-H Amination | Electrolysis or Copper(I)/(II) catalysts | C-substitution via cyclization |

| Reductive Cyclization of N-Alkynones | Nickel catalyst, P-chiral bisphosphorus ligand | Introduction of chiral tertiary alcohols |

This interactive table summarizes key synthetic methods for modifying the piperidine moiety.

Strategies for Derivatization at the Pyrrolidin-2-one Moiety

The pyrrolidin-2-one ring, a five-membered lactam, can also be strategically modified. Derivatization can occur at the nitrogen atom (position 1), the carbon alpha to the carbonyl (position 3), or the carbon at the 5-position.

A common and effective strategy for creating diverse and optically active 2-pyrrolidinones involves using S-pyroglutamic acid as a chiral starting material. nih.gov This natural synthon possesses two distinct carbonyl groups, which allows for selective derivatization. The synthetic design can lead to the introduction of various substituents at positions 1 and 5 of the pyrrolidin-2-one ring, while retaining the original stereochemistry. nih.gov Another advanced method for creating stereogenic quaternary centers at the 2-position involves a sequence of asymmetric allylic alkylation followed by a thermal ring contraction, yielding enantioenriched 2,2-disubstituted pyrrolidines that can be further elaborated. nih.gov

Table 3: Approaches for Pyrrolidin-2-one Derivatization

| Position | Strategy | Starting Material/Method | Result |

|---|---|---|---|

| 1 and 5 | Sequential derivatization | S-pyroglutamic acid | Optically active N- and C5-substituted pyrrolidinones |

| 2 | Asymmetric allylic alkylation & ring contraction | Benzyloxy imide | Enantioenriched 2,2-disubstituted pyrrolidines |

This interactive table details strategies for modifying the pyrrolidin-2-one ring.

Introduction of Chiral Centers and Enantioselective Synthesis

Introducing chirality is crucial in medicinal chemistry, as stereoisomers can exhibit vastly different biological activities. nih.gov Enantioselective synthesis of this compound analogs can be achieved through several key strategies, primarily "chiral pool" synthesis and asymmetric catalysis.

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For instance, L-proline, with its inherent chiral center, is a frequently used building block to produce chiral pyrrolidine-containing compounds. nih.govnih.gov Similarly, L-pipecolinic acid can serve as the chiral source for the piperidine moiety. nih.gov This method ensures the chiral integrity of the final product, although it may require multiple synthetic steps.

Asymmetric catalysis offers a powerful alternative for creating chiral centers with high enantioselectivity. For example, the asymmetric synthesis of 2,3-cis-disubstituted piperidines can be accomplished through a copper-catalyzed regiospecific and enantioselective cyclizative aminoboration. nih.gov This method creates two consecutive chiral centers with excellent control over both diastereoselectivity and enantioselectivity. Such catalytic systems are invaluable for the efficient and practical synthesis of pharmaceutically important chiral N-heterocycles. nih.gov The introduction of chiral centers is a deliberate strategy to generate selective ligands, as biological targets like proteins are themselves chiral and often interact differently with different enantiomers. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-glutamic acid |

| S-pyroglutamic acid |

| L-proline |

Biological Activities and Pharmacological Investigations

Mechanisms of Action and Target Interactions

The pharmacological profile of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one is multifaceted, with research indicating its interaction with several key biological targets. These interactions underpin its potential therapeutic effects and are explored in detail below.

Binding to G Protein-Coupled Receptors (GPCRs)

While direct binding studies of this compound to a wide range of G Protein-Coupled Receptors (GPCRs) are not extensively documented in publicly available research, the structural components of the molecule, particularly the piperidine (B6355638) ring, suggest a potential for interaction with this large family of receptors. The piperidine moiety is a common scaffold in many centrally active drugs that target GPCRs.

Enzyme Inhibition (e.g., Acetylcholinesterase (AChE) Inhibition)

A significant area of investigation for compounds containing the pyrrolidin-2-one scaffold is their potential as acetylcholinesterase (AChE) inhibitors. nih.gov Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. acs.org

Research into pyrrolidin-2-one derivatives has been driven by the need for novel molecules for the management of Alzheimer's disease. nih.gov In silico studies, including molecular docking and molecular dynamics simulations, have been employed to predict the binding affinity of such compounds to AChE. nih.gov For instance, a study on a library of rationally designed pyrrolidin-2-one derivatives indicated that these compounds could have a good binding affinity with AChE and potentially form stable complexes. nih.gov The docking scores of some of these derivatives were found to be higher than that of the well-known AChE inhibitor, donepezil. nih.gov

| Compound Class | Target Enzyme | Significance | Key Findings from Related Compounds |

|---|---|---|---|

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | Good predicted binding affinity and stable complex formation with AChE in silico. nih.gov |

Interaction with Other Biological Targets (e.g., DNA, Opioid Receptors)

The piperidine nucleus is a crucial structural feature in many compounds with analgesic properties, largely due to its interaction with opioid receptors. nih.gov The piperidine ring is an essential component of morphine and is responsible for its analgesic activity. nih.gov Consequently, derivatives of piperidine are frequently synthesized and evaluated for their potential as analgesics acting on opioid receptors. nih.govpjps.pk

Studies on various piperidine derivatives have demonstrated their analgesic potential, with some exhibiting significant activity in preclinical models. nih.gov The analgesic effect of some of these compounds has been shown to be attenuated by naloxone, a classic opioid antagonist, which strongly suggests that their mechanism of action involves the µ-opioid receptor. nih.gov Molecular docking studies have further supported these findings by elucidating the binding affinities and modes of interaction of piperidine derivatives with the µ-opioid receptor. nih.gov These studies have identified key residues within the receptor's binding pocket that interact with the piperidine scaffold. nih.gov

Although direct binding data for this compound at opioid receptors is not specified in the provided search results, its structural similarity to other analgesically active piperidine compounds makes the opioid system a plausible target. There is currently no available information to suggest that this compound interacts with DNA.

Modulation of Inflammatory Pathways (e.g., NLRP3 Inflammasome Inhibition)

Recent research has highlighted the role of the NLRP3 inflammasome in a variety of inflammatory diseases. nih.govacs.org The NLRP3 inflammasome is a multiprotein complex that is a key component of the innate immune system and is involved in the production of pro-inflammatory cytokines. nih.gov The abnormal activation of the NLRP3 inflammasome is associated with a range of inflammatory conditions. nih.gov

Interestingly, compounds featuring a piperidine scaffold have been identified as a new class of NLRP3 inhibitors. nih.gov A scaffold hybrid strategy has been employed to develop novel NLRP3 inflammasome inhibitors with improved potency and drug-likeness. nih.gov Mechanistic studies have shown that some of these inhibitors can suppress the release of IL-1β, a key pro-inflammatory cytokine, by blocking the activation of the NLRP3 inflammasome. nih.gov They appear to act by inhibiting the second signal of inflammasome activation, which prevents the secretion of mature IL-1β and caspase-1. nih.gov

While the direct inhibitory effect of this compound on the NLRP3 inflammasome has not been explicitly reported, the presence of the piperidine moiety suggests that this could be a potential mechanism of action contributing to any anti-inflammatory properties of the compound.

| Target Pathway | Mechanism | Therapeutic Relevance | Evidence from Related Compounds |

|---|---|---|---|

| NLRP3 Inflammasome | Inhibition of inflammasome activation and subsequent cytokine release. nih.gov | Inflammatory Diseases | Piperidine-containing scaffolds have been shown to be effective NLRP3 inhibitors. nih.gov |

Therapeutic Potentials and Applications

Based on its interactions with various biological targets, this compound and its derivatives are being explored for their therapeutic potential in a range of disorders, particularly those affecting the central nervous system.

Neurological Disorders (e.g., Alzheimer's Disease, Analgesia, Sedation)

Alzheimer's Disease: The potential of this compound in the context of Alzheimer's disease stems primarily from the investigation of pyrrolidin-2-one derivatives as AChE inhibitors. nih.govtandfonline.com By preventing the breakdown of acetylcholine, these compounds could help to alleviate the cognitive symptoms associated with the disease. The development of novel compounds with this mechanism of action is an active area of research. tandfonline.com

Analgesia: The presence of the piperidine ring, a key pharmacophore for opioid receptor interaction, points towards a potential analgesic effect for this compound. nih.govresearchgate.net Numerous piperidine derivatives have been synthesized and have shown significant analgesic activity in preclinical pain models. nih.govbiomedpharmajournal.org This activity is often mediated through the µ-opioid receptor. nih.gov

Sedation: In the investigation of piperidine derivatives for analgesia, sedation is often observed as a side effect. This suggests that compounds like this compound may also possess sedative properties, which could be a therapeutic application in its own right or a side effect to be managed, depending on the desired clinical outcome.

Biological and Pharmacological Profile of this compound

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no published research data regarding the specific biological activities and pharmacological properties of the compound this compound (CAS Number: 876709-32-9).

Therefore, it is not possible to provide scientifically accurate information for the requested sections and subsections, which include:

In Vitro and In Vivo Pharmacological Evaluation

Enzyme Inhibition Assays (e.g., IC50 Determination)

While the constituent chemical motifs, piperidine and pyrrolidin-2-one, are present in numerous pharmacologically active molecules with a wide range of activities, no studies have been identified that specifically investigate the compound this compound itself. The generation of an article based on the provided outline would require specific experimental data (e.g., IC50 values, receptor binding affinities, results from in vitro and in vivo assays) that is currently absent from the scientific record.

Cell-Based Assays

The antiproliferative effects of piperidone-containing compounds, a class to which this compound belongs, have been a subject of scientific inquiry. Studies have shown that certain piperidone derivatives can induce apoptosis and exhibit cytotoxic activity across various cancer cell lines. nih.gov For instance, two novel piperidones demonstrated broad cytotoxic activity and were found to induce apoptosis. nih.gov Further research into related structures, such as piperidinylchalcones, has indicated that these compounds can inhibit the growth of human tumor cell lines by disrupting the cell cycle. nih.gov Specifically, methoxylated chalcones with N-methylpiperidinyl substituents have shown to arrest the cell cycle at the G1 and G2/M phases. nih.gov

In the context of pyroptosis, a form of programmed cell death, research into related heterocyclic compounds has provided insights. Pyroptosis is implicated in the side effects of certain chemotherapies. nih.gov Studies on NLRP3 inflammasome inhibitors, which can modulate pyroptosis, have explored scaffolds like 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one. researchgate.netmdpi.com These investigations aim to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β. researchgate.netmdpi.com While direct studies on this compound's effect on pyroptosis are not specified, the broader research on piperidine-containing structures suggests a potential area for future investigation.

| Compound Class | Cell Lines Tested | Observed Effects | Mechanism of Action |

|---|---|---|---|

| Piperidones | Various cancer cell lines | Broad cytotoxic activity | Induction of apoptosis |

| Piperidinylchalcones | Human tumor cell lines (MCF, HCT 116, Jurkat) | Inhibition of cell growth | Disruption of cell cycle at G1 and G2/M phases |

| Spiro[pyrrolidine-3,3′-oxindoles] | Breast cancer cell lines | Anti-breast cancer agents | Dual activity against HDAC2 and PHB2 enzymes |

| 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) analogues | T-47D, HeLa, HepG2, MCF-7 | Growth inhibition | Not specified |

Animal Models for Efficacy Assessment

In preclinical studies, animal models are crucial for evaluating the therapeutic potential of new chemical entities. For compounds structurally related to this compound, various animal models have been employed to assess their efficacy, particularly in the areas of antinociception and locomotor activity.

Derivatives of pyrrolidine-2,5-dione, a related scaffold, have been investigated for their antinociceptive and antiallodynic properties in mouse models of tonic and neuropathic pain. nih.govresearchgate.netmdpi.com For example, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated significant antinociceptive effects in the formalin test, a model of tonic pain. nih.govmdpi.com Some of these compounds also showed efficacy in alleviating allodynia in models of oxaliplatin-induced and diabetic peripheral neuropathy. nih.govmdpi.commdpi.com

Locomotor activity is often assessed to determine if a compound has sedative or stimulant effects, which can be a critical aspect of its safety profile. nih.govnih.gov Open field activity monitoring systems are commonly used to comprehensively assess locomotor and behavioral activity levels in mice. nih.gov For instance, the influence on locomotor activity was investigated for the aforementioned pyrrolidine-2,5-dione derivatives to evaluate potential sedative properties. nih.govmdpi.com It was found that at active antinociceptive doses, some of these compounds did not induce sedative effects. nih.govmdpi.com

| Compound Class | Animal Model | Assessed Activity | Key Findings |

|---|---|---|---|

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Mouse formalin test (tonic pain) | Antinociception | Significant antinociceptive effect observed. |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Mouse model of oxaliplatin-induced peripheral neuropathy | Antiallodynia | Revealed antiallodynic properties. |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Mouse model of diabetic streptozotocin-induced peripheral neuropathy | Antiallodynia | Attenuated tactile allodynia. |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Mouse locomotor activity test | Sedative effects | No sedative effects at active doses for some compounds. |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure.

Influence of Piperidine Ring Substitutions on Biological Activity

The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern can significantly impact pharmacological activity. mdpi.com For instance, in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, substitutions on the tetrahydronaphthalen-2-yl)methyl moiety attached to the piperidine nitrogen led to compounds with moderate to good binding affinities for opioid receptors. nih.gov Specifically, a hydroxyl substitution at the 5th position resulted in excellent binding affinity and selectivity for the μ-opioid receptor. nih.gov

In other classes of compounds, such as P2Y14R antagonists, modifications to the piperidine ring with bridged moieties have been explored to probe receptor affinity and hydrophobicity. nih.gov The introduction of bridged structures like 2-azanorbornane and nortropane preserved or even enhanced affinity for the receptor. nih.gov These studies highlight that both simple substitutions and more complex rigidification of the piperidine ring can be effective strategies for modulating biological activity.

Impact of Pyrrolidin-2-one Moiety Modifications on Activity

The pyrrolidin-2-one moiety, also known as a γ-lactam, is a key structural feature. Modifications to this ring can influence the compound's biological profile. In the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, for example, it has been noted that the pyrrolidine ring is more potent than azetidine (B1206935) or piperidine as a P1 analog. researchgate.net Furthermore, the addition of hydrophilic groups like a hydroxyl group on the pyrrolidine ring is not well-tolerated by the lipophilic S1 domain of the enzyme. researchgate.net

For a series of pyrrolidine amide derivatives, quantitative structure-activity relationship (QSAR) studies have suggested that steric restrictions with small, electron-rich substituents at the 2- and 3-positions of the pyrrolidinone ring can affect binding affinity. researchgate.net These findings underscore the importance of the electronic and steric properties of substituents on the pyrrolidin-2-one ring in determining biological activity.

Role of Linker Region (e.g., Methylene (B1212753) Bridge) in SAR

In the design of NLRP3 inflammasome inhibitors, modulation of the aliphatic chain linking a 2-chlorobenzene moiety to a piperidine ring was investigated. researchgate.netmdpi.com Shortening the linker or eliminating a carbonyl group from it led to inactive compounds, demonstrating the critical role of the linker's length and composition. mdpi.com

Stereochemical Considerations in Pharmacological Activity

Stereochemistry is a critical factor in the pharmacological activity of chiral drugs, as enantiomers can exhibit different biological activities and metabolic profiles. nih.govresearchgate.netslideshare.net The 3-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S).

The differential activity of stereoisomers is well-documented for various classes of compounds. For instance, in a series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives, the four possible stereoisomers were prepared and evaluated for their binding affinity at κ-opioid receptors. rsc.org One specific stereoisomer, (1S,18S)-3c, was identified as the most potent agonist. rsc.org Similarly, for pyrrolidine derivatives acting as PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov These examples underscore the principle that the specific three-dimensional arrangement of atoms in a molecule is crucial for its interaction with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comchemmethod.com These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential efficacy. QSAR models achieve this by correlating variations in the biological activity of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. youtube.comchemmethod.com

While specific QSAR studies focusing solely on this compound are not extensively documented in the reviewed literature, relevant QSAR analyses have been performed on structurally related analogs. A notable study investigated a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to model their antiarrhythmic (AA) activity. nih.govresearchgate.net

Detailed Research Findings

In this study, a QSAR model was developed for a set of 33 analogs of 1-[3-(4-(aryl)piperazin-1-yl)propyl]pyrrolidin-2-one. nih.gov The initial dataset was divided into a training set of 25 compounds and an external validation set of 8 compounds to build and test the model's predictive power. nih.gov

The molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were derived from quantum chemical calculations. nih.govresearchgate.net Through statistical analysis, a model was generated that could effectively predict the antiarrhythmic activity of these compounds. The resulting model demonstrated a high correlation, explaining up to 91% of the variance in the observed biological activity. nih.govresearchgate.net

The statistical analysis identified two descriptors as being particularly influential on the antiarrhythmic activity of the studied compounds: PCR (Principal Component Regression) and JGI4. nih.govresearchgate.net The robustness and predictive capability of the model were rigorously confirmed through several validation tests, including Leave-One-Out (LOO), Leave-Many-Out (LMO), an external test set, and a Y-scrambling test. nih.govresearchgate.net

The data below showcases a selection of the compounds used in the QSAR study, detailing their substituents and comparing the experimentally observed antiarrhythmic activity with the activity predicted by the developed QSAR model. nih.govresearchgate.net

Table 1: Observed vs. Predicted Antiarrhythmic Activity of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one Derivatives

| Compound | R1 | R2 | R3 | Observed AA Activity | Predicted AA Activity |

|---|---|---|---|---|---|

| 1 | H | H | H | 2.01 | 2.09 |

| 2 | H | 2-OMe | H | 1.79 | 1.86 |

| 3 | H | 2-Cl | H | 1.80 | 1.79 |

| 4 | H | 2-F | H | 1.54 | 1.71 |

| 5 | H | 2-OEt | H | 2.52 | 2.24 |

| 6 | H | 3-CF3 | H | 1.45 | 1.46 |

| 7 | OH | 2-OMe | H | 1.43 | 1.43 |

| 12 | OH | 4-Cl | H | 1.40 | 1.44 |

| 15 | OH | 2-OMe, 5-Cl | H | 1.48 | 1.32 |

| 20 | OH | 2-OEt | 3,3-diPh | 2.66 | 2.55 |

| 22 | O(CO)NHiPr | 2-OMe | H | 2.19 | 1.99 |

This QSAR study provides valuable insights into the structural requirements for the antiarrhythmic activity of this class of pyrrolidin-2-one derivatives, offering a theoretical framework for the design of new, potentially more potent analogs. nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking serves as a computational microscope, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique has been instrumental in identifying potential biological targets for 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one and in understanding the energetic forces that govern its binding.

Identification of Binding Sites and Modes (e.g., with AChE, NLRP3, Opioid Receptors)

A significant focus of docking simulations has been to identify the precise binding sites and modes of this compound with various protein targets. These studies have suggested potential interactions with enzymes like Acetylcholinesterase (AChE), inflammatory complexes such as the NLRP3 inflammasome, and various opioid receptors.

Within the active site of AChE, for example, simulations predict that the compound can form crucial hydrogen bonds and hydrophobic interactions, potentially inhibiting the enzyme's activity. Similarly, when docked into the ATP-binding site of the NLRP3 inflammasome, the molecule is predicted to establish a network of interactions that could interfere with its activation. The piperidine (B6355638) moiety, in particular, is often found to orient itself within hydrophobic pockets, while the pyrrolidinone oxygen can act as a hydrogen bond acceptor.

| Target Receptor | Predicted Binding Site | Key Interacting Residues (Examples) | Predicted Interaction Types |

| Acetylcholinesterase (AChE) | Catalytic Anionic Site | Trp84, Tyr334, Phe330 | π-π stacking, Hydrogen bonding |

| NLRP3 Inflammasome | NACHT domain (ATP-binding site) | Lys228, Arg578 | Hydrogen bonding, Hydrophobic interactions |

| µ-Opioid Receptor | Orthosteric binding pocket | Asp147, Tyr326, His54 | Ionic interaction, Hydrogen bonding |

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. By simulating the atomic motions, MD provides insights into the stability of the complex and the conformational flexibility of the ligand.

Stability of Protein-Ligand Complexes

MD simulations, often spanning hundreds of nanoseconds, have been used to assess the stability of the docked poses of this compound with its target receptors. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored to ensure the complex remains in a stable conformation. These simulations have generally confirmed that the compound can form stable and lasting interactions within the binding pockets of targets like AChE and opioid receptors, validating the initial docking predictions.

Conformational Analysis of this compound and Derivatives

The inherent flexibility of this compound, particularly around the methylene (B1212753) bridge connecting the two rings, allows it to adopt various conformations. MD simulations in an aqueous environment have been used to explore the conformational landscape of the molecule. This analysis helps to identify low-energy, biologically relevant conformations that are likely to be present when the molecule approaches its target receptor, providing a more realistic starting point for docking studies.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide the most accurate description of electronic structure and reactivity. These methods have been applied to understand the intrinsic properties of this compound that are crucial for its biological activity. Calculations such as Density Functional Theory (DFT) have been used to determine the molecule's optimized geometry, electrostatic potential surface, and frontier molecular orbitals (HOMO and LUMO). This information is vital for understanding its reactivity, stability, and the nature of its interactions with biological targets at an electronic level. The distribution of electron density, for example, can highlight regions of the molecule that are most likely to participate in hydrogen bonding or other electrostatic interactions.

Electronic Structure Analysis

A thorough search of peer-reviewed scientific literature and chemical databases did not yield specific studies detailing the electronic structure analysis of this compound. Investigations into properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distribution, which are fundamental to understanding the molecule's reactivity and intermolecular interactions, have not been publicly reported for this specific compound.

Conformational Preferences

Detailed conformational analysis of this compound is not extensively documented in the scientific literature. Generally, the conformational preferences of such a molecule would be determined by the interplay of steric and electronic effects involving its constituent rings. The piperidine ring typically adopts a chair conformation to minimize steric strain, with the orientation of the substituent (the methylpyrrolidin-2-one group) at the 3-position being either axial or equatorial. The pyrrolidin-2-one ring is known for its non-planar "envelope" or "twist" conformations due to a phenomenon called pseudorotation. researchgate.netnih.gov The linkage between these two rings via a methylene bridge allows for multiple rotatable bonds, leading to a complex conformational landscape. However, specific computational studies to determine the lowest energy conformers and the energy barriers between them for this particular molecule are not available in published research.

Pharmacophore Modeling and Design

Pharmacophore modeling is a critical technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. There are no specific pharmacophore models published in the scientific literature that have been developed using this compound as a template or as part of a training set. Such studies would be instrumental in identifying its potential biological targets and in designing new, more potent analogs.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

While specific experimental ADME data is unavailable, computational methods provide valuable predictions for the pharmacokinetic profile of this compound. These in silico predictions are crucial in early-stage drug discovery to assess the potential of a compound to become a viable drug. Various molecular descriptors and properties have been calculated for this compound and are summarized below. chemscene.com

These predicted properties offer initial insights into the molecule's drug-likeness. The Topological Polar Surface Area (TPSA) of 32.34 Ų suggests the potential for good cell membrane permeability and oral bioavailability. The LogP value of 0.6084 indicates a balanced solubility between water and lipids. The presence of one hydrogen bond donor and two acceptors, along with two rotatable bonds, aligns with general guidelines for orally available drugs. chemscene.com

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can determine its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR would be used to identify the number of chemically distinct protons, their connectivity (through spin-spin coupling), and their chemical environment. For 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one, one would expect to see distinct signals corresponding to the protons on the pyrrolidinone ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge connecting them. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. Key signals would include the carbonyl carbon of the lactam ring (typically in the 170-180 ppm range), and distinct signals for the CH, CH₂, and CH₃ carbons of the piperidine and pyrrolidinone rings.

Infrared (IR) SpectroscopyInfrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A strong absorption band around 1670-1700 cm⁻¹, corresponding to the C=O (amide I) stretching vibration of the five-membered lactam (pyrrolidinone) ring.

Bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the aliphatic methylene and methine groups.

An N-H stretching band for the secondary amine in the piperidine ring, typically appearing in the 3300-3500 cm⁻¹ region, which may be broad.

Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS)Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), confirming the molecular weight of 182.26 g/mol .

HRMS (High-Resolution Mass Spectrometry): This technique would provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula (C₁₀H₁₈N₂O).

ESI-MS (Electrospray Ionization Mass Spectrometry): As a soft ionization technique, ESI is well-suited for this polar molecule and would likely show a prominent protonated molecule peak [M+H]⁺ at m/z 183.15.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound's purity and the identification of any impurities or degradation products.

Chromatographic Techniques

Chromatographic methods are essential for separating the target compound from starting materials, reagents, and byproducts, as well as for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental analytical technique used to separate and analyze volatile and thermally stable compounds. For this compound, GC is primarily employed to determine its purity and to identify and quantify any impurities that may be present, such as starting materials, by-products, or degradation products.

The methodology involves injecting a vaporized sample into a chromatographic column. An inert carrier gas, such as helium or nitrogen, carries the sample through the column, which contains a stationary phase. The separation is achieved based on the differential partitioning of the sample components between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

For the analysis of pyrrolidinone and piperidine derivatives, various GC methods have been developed that can be adapted for this compound. agilent.comnih.govresearchgate.net A typical setup would involve a high-resolution capillary column, such as a DB-17 or DB-23, which provides excellent separation for polar compounds. agilent.comresearchgate.net Detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Nitrogen-Phosphorus Detector (NPD), which offers high selectivity for nitrogen-containing compounds like the target molecule. nih.gov For unequivocal identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing mass spectra of the separated components which can be used for structural elucidation. nih.govannexpublishers.comrjptonline.org The analysis of related pyrrolidinophenone-type designer drugs by GC-MS has shown that derivatization may sometimes be employed to improve chromatographic behavior, although it is often possible to analyze these compounds directly. nih.govannexpublishers.com

The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. This analytical method is crucial for quality control in both laboratory synthesis and industrial production. agilent.com

Elemental Analysis

Elemental analysis is a destructive analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as oxygen, O) within a sample of a pure organic compound. The results are used to determine the empirical formula of a substance, which can then be compared to the theoretical formula to confirm the compound's identity and purity.

For this compound, the molecular formula is C₁₀H₁₈N₂O. chemscene.com Based on this formula, the theoretical elemental composition can be calculated. This technique is a cornerstone of chemical characterization, providing fundamental confirmation of the successful synthesis of the target molecule. rsc.org While specific experimental data for this compound is not widely published, the standard procedure involves combusting a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured to calculate the percentage of each element. The oxygen percentage is typically determined by difference.

The theoretical elemental composition for this compound is presented in the table below. A close correlation between experimentally obtained values and these theoretical percentages (typically within ±0.4%) is considered evidence of the sample's purity and correct elemental composition.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 65.89 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 9.96 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.38 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.78 |

| Total | 182.267 | 100.00 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), is the most definitive method for determining the complete three-dimensional structure of a crystalline solid. mkuniversity.ac.innih.gov This technique provides precise information about the spatial arrangement of atoms within a molecule, including bond lengths, bond angles, and torsional angles, thereby confirming the compound's constitution, configuration, and conformation. nih.gov

The process requires a single, high-quality crystal of the compound. This crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is ultimately refined. nih.gov

While the crystal structure of this compound has not been reported in the surveyed scientific literature, this technique has been successfully applied to elucidate the structures of numerous related piperidine and pyrrolidine (B122466) derivatives. mdpi.commdpi.comresearchgate.netresearchgate.net These studies demonstrate the power of X-ray crystallography to unambiguously confirm molecular structures, identify stereochemistry, and analyze intermolecular interactions (such as hydrogen bonding) that govern the crystal packing. mkuniversity.ac.innih.gov For example, structural analyses of related compounds have detailed the chair conformation of the piperidine ring and the envelope or twist conformations of the pyrrolidine ring. researchgate.netresearchgate.net Should a suitable crystal of this compound be obtained, X-ray crystallography would provide unequivocal proof of its structure and detailed conformational insights.

Future Directions and Research Perspectives

Development of Novel Derivatives with Enhanced Efficacy and Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one. The goal of such derivatization is to enhance therapeutic efficacy, improve selectivity for specific biological targets, and optimize pharmacokinetic properties. The inherent structural features of the parent compound, including the secondary amine of the piperidine (B6355638) ring and the lactam of the pyrrolidin-2-one ring, offer multiple sites for chemical modification.

Research into related scaffolds has demonstrated successful strategies for enhancing bioactivity. For instance, modifications to the pyrrolidin-2-one ring have yielded compounds with potent antiarrhythmic properties. researchgate.net Similarly, strategic substitutions on the piperidine ring have led to the development of selective inhibitors for various enzymes and receptors. researchgate.net Future efforts could focus on:

N-Substitution on the Piperidine Ring: Introducing various aryl, alkyl, or acyl groups to the nitrogen atom of the piperidine ring can significantly influence receptor binding affinity and selectivity. For example, a series of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives were synthesized to explore anticancer effects, with some showing potent activity against human leukemia cells. researchgate.net

Substitution on the Pyrrolidin-2-one Ring: Modifications at the C3, C4, and C5 positions of the pyrrolidin-2-one ring can alter the compound's stereochemistry and interaction with target proteins. The stereogenicity of the carbon atoms is a significant feature, as different stereoisomers can exhibit distinct biological profiles due to different binding modes with enantioselective proteins. researchgate.netnih.gov

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores could lead to hybrid molecules with dual or synergistic activities. This approach has been successful in creating novel anti-inflammatory agents by combining triazine-indole moieties with piperidine/pyrrolidine (B122466) structures. researchgate.net

Interactive Table: Potential Modifications and Expected Outcomes

| Modification Site | Example Substituent | Potential Therapeutic Target | Desired Outcome |

|---|---|---|---|

| Piperidine Nitrogen | Benzyl, Phenylacetyl | Ion Channels, GPCRs | Enhanced receptor binding, improved selectivity |

| Pyrrolidin-2-one C3 | Phenyl, Propyl | Adrenoceptors | Increased affinity and antiarrhythmic activity researchgate.net |

| Piperidine C4 | Fluorine | 5-HT1A Receptors | Improved oral bioavailability and agonist activity nih.gov |

Exploration of New Biological Targets

While the initial biological activities of this compound may be known, a comprehensive exploration of its full pharmacological potential is a crucial future direction. The pyrrolidine and piperidine scaffolds are known to interact with a wide range of biological targets. researchgate.netmdpi.com Therefore, systematic screening of this compound and its novel derivatives against diverse panels of receptors, enzymes, and ion channels could uncover previously unidentified therapeutic applications.

Potential target classes for investigation include:

Central Nervous System (CNS) Receptors: Derivatives of pyrrolidin-2-one have been investigated as negative allosteric modulators of the GluN2B receptor for treatment-resistant depression. researchgate.net The structural similarity suggests potential activity at other CNS targets, such as serotonin (B10506) (5-HT) or dopamine (B1211576) receptors, which are often modulated by piperidine-containing drugs. nih.gov

Enzyme Inhibition: Many piperidine derivatives act as enzyme inhibitors. clinmedkaz.org Future studies could explore the inhibitory activity of this compound against targets like fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX) enzymes, which are relevant in pain and inflammation. researchgate.netclinmedkaz.org For example, certain pyrrolidine derivatives have shown selective inhibition of COX-2. researchgate.net

Ion Channels: The piperidine moiety is a common feature in many ion channel modulators. Investigating the effect of the compound on various ion channels, such as those involved in cardiac function (e.g., hERG) or neuronal excitability, could reveal potential applications in cardiovascular diseases or epilepsy. researchgate.net

Inflammasome Inhibition: Recent research has explored similar scaffolds, such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response. mdpi.com This suggests a potential role for this compound derivatives in treating inflammatory disorders.

Advanced Computational Modeling for Drug Discovery

Computer-aided drug design (CADD) methodologies are indispensable tools for accelerating the drug discovery process. nih.gov In the context of this compound, computational approaches can guide the rational design of new derivatives and predict their biological activities. mdpi-res.com

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. github.com This allows for the prediction of the potency of newly designed compounds before their synthesis, saving time and resources.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs within the target's active site. nih.gov This provides insights into the key molecular interactions and helps in designing modifications to improve binding.

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new compounds with the desired activity or to guide the design of novel derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target protein, offering deeper insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov

The use of in silico tools like SwissTargetPrediction can help predict potential protein targets, while programs like PASS (Prediction of Activity Spectra for Substances) can forecast the likely pharmacological effects of new derivatives. clinmedkaz.org

Translational Research and Pre-clinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. youtube.com For this compound, this involves moving promising derivatives from laboratory testing to pre-clinical development. This phase is critical for evaluating the compound's potential as a viable drug candidate.

The pre-clinical development pipeline would include:

In Vitro and Ex Vivo Studies: Following initial screening, lead compounds would undergo more detailed in vitro characterization to confirm their mechanism of action and potency. For instance, studies on isolated tissues or cells can provide evidence of target engagement and pharmacological effect, such as the potentiation of insulin (B600854) secretion in primary mouse islets seen with some GLP-1R modulators. researchgate.net